5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride
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Overview
Description
5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor containing both nitrogen and hydroxyl functional groups under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to promote the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrogen-containing ring can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or halogenated derivatives
Scientific Research Applications
5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: Lacks the hydroxyl group present in 5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride.
7-Hydroxy-5-azaspiro[2.4]heptane: Contains a hydroxyl group at a different position on the spirocyclic ring.
5-Azaspiro[2.4]heptan-7-one: Contains a carbonyl group instead of a hydroxyl group
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a nitrogen atom within the ring system. This combination of features contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-7-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-3-8-5-7(6)1-2-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPNNLNBVZDKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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